molecular formula C15H19NO2 B14634018 propan-2-yl 4-(1H-indol-3-yl)butanoate CAS No. 55747-33-6

propan-2-yl 4-(1H-indol-3-yl)butanoate

Cat. No.: B14634018
CAS No.: 55747-33-6
M. Wt: 245.32 g/mol
InChI Key: LABKADPWFQBFLR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1H-indol-3-yl)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxidation products.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

    Reduction: Reduction of the ester group results in the formation of 4-(1H-indol-3-yl)butanol.

    Substitution: Electrophilic substitution can yield various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butanoic acid: This compound is structurally similar but lacks the ester group.

    4-(1H-Indol-3-yl)butan-2-one: This compound has a ketone group instead of an ester group.

Uniqueness

Propan-2-yl 4-(1H-indol-3-yl)butanoate is unique due to its ester functionality, which can influence its reactivity and biological activity. The presence of the ester group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

CAS No.

55747-33-6

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

propan-2-yl 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C15H19NO2/c1-11(2)18-15(17)9-5-6-12-10-16-14-8-4-3-7-13(12)14/h3-4,7-8,10-11,16H,5-6,9H2,1-2H3

InChI Key

LABKADPWFQBFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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